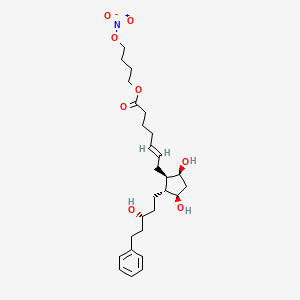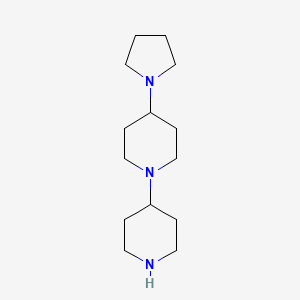
(E)-Latanoprostene Bunod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Latanoprostene Bunod is a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin F2α analog that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include esterification, reduction, and nitration reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nitrating agents like nitric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives, each with different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-Latanoprostene Bunod is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology
In biological research, it is used to study the mechanisms of intraocular pressure regulation and the role of nitric oxide in ocular physiology.
Medicine
Medically, this compound is used to treat glaucoma and ocular hypertension. It is also being investigated for its potential use in other conditions where nitric oxide donation could be beneficial.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting intraocular pressure and other nitric oxide-related pathways.
Mecanismo De Acción
(E)-Latanoprostene Bunod exerts its effects by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. The compound releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow. Additionally, it acts on prostaglandin receptors to increase uveoscleral outflow.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost.
Uniqueness
What sets (E)-Latanoprostene Bunod apart is its dual mechanism of action involving both prostaglandin receptor activation and nitric oxide donation. This dual action makes it more effective in reducing intraocular pressure compared to other prostaglandin analogs.
Propiedades
Número CAS |
2099033-66-4 |
|---|---|
Fórmula molecular |
C27H41NO8 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
4-nitrooxybutyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1+/t22-,23+,24+,25-,26+/m0/s1 |
Clave InChI |
LOVMMUBRQUFEAH-LMDVOQDDSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O |
SMILES canónico |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)


![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)



![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

